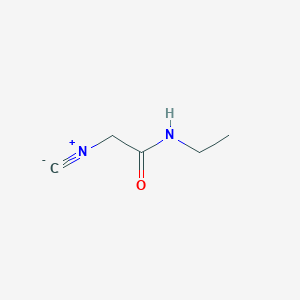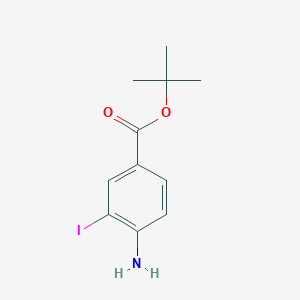
Tert-butyl 4-amino-3-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-amino-3-iodobenzoate is an organic compound with the molecular formula C11H14INO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an amino group, an iodine atom, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-3-iodobenzoate typically involves the iodination of tert-butyl 4-aminobenzoate. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom into the aromatic ring. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-3-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the amino group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the amino group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like tert-butyl 4-amino-3-azidobenzoate or tert-butyl 4-amino-3-cyanobenzoate can be formed.
Oxidation Products: Tert-butyl 4-nitro-3-iodobenzoate can be formed through oxidation.
Reduction Products: this compound can be reduced to tert-butyl 4-amino-3-iodobenzylamine.
Scientific Research Applications
Tert-butyl 4-amino-3-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-3-iodobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes. The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-aminobenzoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Tert-butyl 4-iodobenzoate: Lacks the amino group, reducing its ability to form hydrogen bonds with biological molecules.
4-Amino-3-iodobenzoic acid: Lacks the tert-butyl ester group, affecting its solubility and stability.
Uniqueness
Tert-butyl 4-amino-3-iodobenzoate is unique due to the presence of both the amino group and the iodine atom on the aromatic ring, along with the tert-butyl ester group. This combination of functional groups provides the compound with a distinct set of chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H14INO2 |
|---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
tert-butyl 4-amino-3-iodobenzoate |
InChI |
InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3 |
InChI Key |
ZJJBWJMYUMCMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




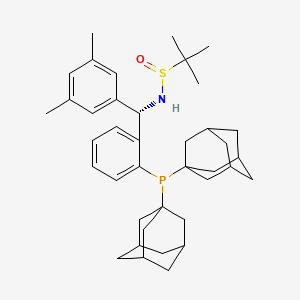

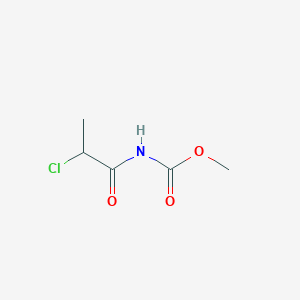
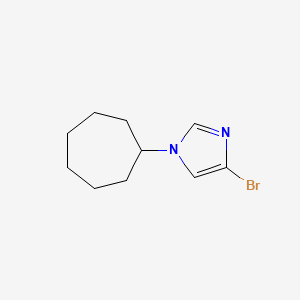
![tert-Butyl 4-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13646582.png)
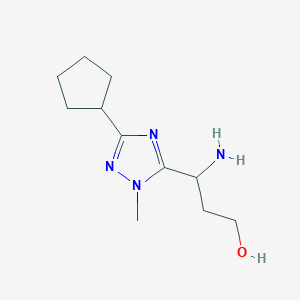
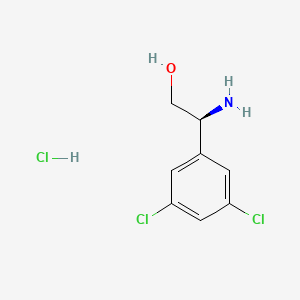
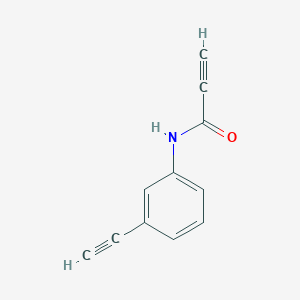

![1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13646630.png)

